molecular formula C10H14Cl2N4 B1477943 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride CAS No. 2034154-76-0

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride

Cat. No.: B1477943
CAS No.: 2034154-76-0
M. Wt: 261.15 g/mol
InChI Key: QBBQUBLBHKROJW-UHFFFAOYSA-N
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Description

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .

Biochemical Pathways

The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the enzyme’s ability to catalyze the hydration of carbon dioxide. This can have downstream effects on various biochemical pathways, particularly those involved in maintaining pH balance and fluid balance in the body .

Pharmacokinetics

Similar compounds have been shown to possess drug-like properties

Result of Action

The compound’s interaction with the Carbonic Anhydrase-II enzyme results in the inhibition of the enzyme’s activity . This can lead to changes in pH and fluid balance within the body. The specific molecular and cellular effects of this action would depend on the extent of enzyme inhibition and the physiological context in which it occurs.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory activity can be affected by the presence of other molecules that compete for binding to the Carbonic Anhydrase-II enzyme Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy

Biochemical Analysis

Biochemical Properties

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . These interactions are primarily based on the compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions with the active sites of these enzymes .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting tubulin polymerization and inhibiting cell cycle progression . Additionally, this compound can modulate the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This interaction ultimately leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit AChE and BuChE is attributed to its binding interactions with the active sites of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that triazole derivatives, including this compound, exhibit high chemical stability, making them resistant to acidic or basic hydrolysis and oxidation . Prolonged exposure to the compound can lead to gradual degradation and reduced efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s, which play a crucial role in the compound’s detoxification and elimination from the body . Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein (P-gp), which regulate its intracellular concentration . Additionally, binding proteins, such as albumin, can facilitate the compound’s distribution within the bloodstream and its accumulation in target tissues . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . The subcellular localization of the compound can influence its activity, stability, and overall therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields .

    Starting Materials: Phenylacetylene and sodium azide.

    Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent.

    Procedure: The phenylacetylene is reacted with sodium azide under the catalytic conditions to form the triazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Contains a carbonyl group instead of an amine.

    1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethane: Lacks the amine group.

Uniqueness

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is unique due to the presence of both the triazole ring and the amine group, which confer distinct chemical reactivity and biological activity. The amine group enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various applications .

Properties

IUPAC Name

1-phenyl-2-(triazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-10(8-14-7-6-12-13-14)9-4-2-1-3-5-9;;/h1-7,10H,8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQUBLBHKROJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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